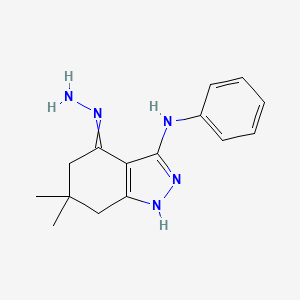

3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. This compound belongs to the class of indazolones, which are known for their diverse biological activities.

Mechanism of Action

Target of Action

The primary target of the compound “3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone” is the SARS-CoV-2 main protease (Mpro) . Mpro plays a crucial role in mediating viral replication and transcription, making it an attractive target for drug development .

Mode of Action

The compound interacts with Mpro through a process that involves molecular docking . This interaction inhibits the activity of Mpro, thereby preventing the virus from replicating within the host .

Biochemical Pathways

The inhibition of Mpro affects the viral replication pathways of SARS-CoV-2 . By blocking these pathways, the compound prevents the virus from proliferating and causing further infection .

Pharmacokinetics

The binding affinity of this compound to Mpro was found to be significant, suggesting a high level of bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of SARS-CoV-2 replication . This can potentially reduce the severity of COVID-19 in infected individuals .

Biochemical Analysis

Biochemical Properties

The compound interacts with the SARS-CoV-2 main protease (Mpro) in biochemical reactions . The interaction involves molecular docking, followed by molecular dynamics simulation and MM/GBSA calculations . The compound’s interaction with Mpro can inhibit the protease’s activity, thereby potentially inhibiting the virus’s replication .

Cellular Effects

The effects of 3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone on cells are primarily related to its potential antiviral activity. By inhibiting the SARS-CoV-2 main protease, the compound could potentially influence cellular processes related to viral replication .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the SARS-CoV-2 main protease . This binding inhibits the activity of the protease, potentially leading to a decrease in viral replication .

Temporal Effects in Laboratory Settings

The compound has shown promising results in initial screenings for activity against the SARS-CoV-2 main protease .

Metabolic Pathways

The compound’s interaction with the SARS-CoV-2 main protease suggests it may be involved in pathways related to viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone typically involves the following steps:

Formation of the Indazolone Core: : The indazolone core can be synthesized through cyclization reactions involving hydrazine and appropriate ketones or aldehydes.

Anilino Substitution: : The anilino group is introduced through nucleophilic substitution reactions, where an aniline derivative reacts with the indazolone core.

Hydrazone Formation: : The final step involves the reaction of the indazolone derivative with hydrazine to form the hydrazone group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, using catalysts, and implementing purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can convert the compound into its corresponding oxo derivatives.

Reduction: : Reduction reactions can reduce the compound to its corresponding amines or other reduced forms.

Substitution: : Substitution reactions can replace functional groups on the compound with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone can be used to study enzyme inhibition, receptor binding, and other biological processes. Its potential as a pharmacophore makes it useful in drug discovery and development.

Medicine

In medicine, this compound has shown promise as a therapeutic agent. It can be used in the development of drugs targeting various diseases, including infectious diseases and cancer.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Indazole: : A closely related compound with similar structural features.

Indazolone: : Another related compound with a similar core structure.

Hydrazones: : Compounds containing the hydrazone functional group.

Uniqueness

3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone is unique due to its specific combination of structural features, including the anilino group and the dimethylated indazolone core. This combination provides distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name |

4-hydrazinylidene-6,6-dimethyl-N-phenyl-5,7-dihydro-1H-indazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-15(2)8-11(18-16)13-12(9-15)19-20-14(13)17-10-6-4-3-5-7-10/h3-7H,8-9,16H2,1-2H3,(H2,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRIAIBOIPGYSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=NN)C1)C(=NN2)NC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[cyclopropyl(prop-2-yn-1-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2950436.png)

![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2950437.png)

![4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2950439.png)

![N-(3-hydroxypropyl)-N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide](/img/structure/B2950443.png)

![3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide](/img/structure/B2950445.png)

![N-[(2-ethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2950447.png)

![9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2950450.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethoxyacetamide](/img/structure/B2950454.png)